2-Bromo-5-(methoxymethyl)-3-methylpyridine
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Overview
Description
2-Bromo-5-(methoxymethyl)-3-methylpyridine is an organic compound that belongs to the class of bromopyridines It is characterized by a bromine atom at the second position, a methoxymethyl group at the fifth position, and a methyl group at the third position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(methoxymethyl)-3-methylpyridine typically involves the bromination of 3-methylpyridine derivatives. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an appropriate solvent like carbon tetrachloride or chloroform.
Industrial Production Methods
Industrial production of this compound may involve a similar bromination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(methoxymethyl)-3-methylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of 2-substituted-5-(methoxymethyl)-3-methylpyridine derivatives.
Oxidation: Formation of 5-(methoxycarbonyl)-3-methylpyridine or 5-(formyl)-3-methylpyridine.
Reduction: Formation of 2-bromo-5-(methoxymethyl)-3-methylpiperidine.
Scientific Research Applications
2-Bromo-5-(methoxymethyl)-3-methylpyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of new drugs, particularly those targeting the central nervous system.
Materials Science: It is employed in the synthesis of novel materials with specific electronic or optical properties.
Agrochemicals: It is used in the development of new pesticides and herbicides.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(methoxymethyl)-3-methylpyridine depends on its specific application. In pharmaceuticals, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The methoxymethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-methoxyaniline
- 2-Bromo-5-methoxybenzyl bromide
- 2-Bromo-5-fluorobenzotrifluoride
Uniqueness
2-Bromo-5-(methoxymethyl)-3-methylpyridine is unique due to the presence of both a bromine atom and a methoxymethyl group on the pyridine ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.
Properties
IUPAC Name |
2-bromo-5-(methoxymethyl)-3-methylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-6-3-7(5-11-2)4-10-8(6)9/h3-4H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGJCIQALSLJEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Br)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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